molecular formula C7H12ClNO2 B14255816 2-Chloro-N-(4-oxopentan-2-yl)acetamide CAS No. 204641-32-7

2-Chloro-N-(4-oxopentan-2-yl)acetamide

Cat. No.: B14255816
CAS No.: 204641-32-7
M. Wt: 177.63 g/mol
InChI Key: WXPLIGLCATUORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-oxopentan-2-yl)acetamide is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-oxopentan-2-yl)acetamide typically involves the acylation of imine derivatives. One common method is the reaction of chloroacetamide with 4-oxopentan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-oxopentan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amides, thioamides, or esters.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-N-(4-oxopentan-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-oxopentan-2-yl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide
  • 2-Chloro-N-(4-methoxyphenyl)acetamide
  • 2-Chloro-N-(4-chlorophenyl)acetamide

Uniqueness

2-Chloro-N-(4-oxopentan-2-yl)acetamide is unique due to its specific structural features, such as the presence of both a chloro group and a ketone functional group.

Properties

CAS No.

204641-32-7

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-chloro-N-(4-oxopentan-2-yl)acetamide

InChI

InChI=1S/C7H12ClNO2/c1-5(3-6(2)10)9-7(11)4-8/h5H,3-4H2,1-2H3,(H,9,11)

InChI Key

WXPLIGLCATUORU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.